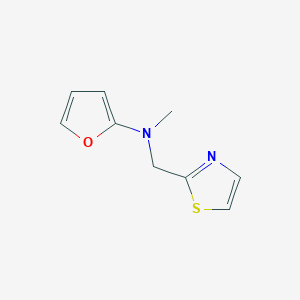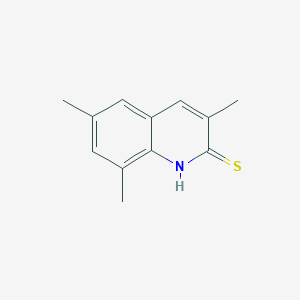
3,6,8-Trimethylquinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,8-Trimethylquinoline-2-thiol is an organic compound with the molecular formula C12H13NS. It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of three methyl groups and a thiol group attached to the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group makes it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:
Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states.
Enzyme Inhibition: Quinoline derivatives are known to inhibit certain enzymes, which can affect metabolic pathways.
DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and thiol groups.
2-Methylquinoline: A simpler derivative with only one methyl group.
8-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Uniqueness: 3,6,8-Trimethylquinoline-2-thiol is unique due to the presence of three methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3,6,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |
InChI Key |
NZPQSVBPRYDPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

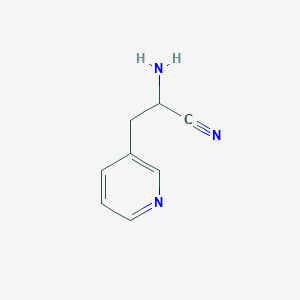
![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
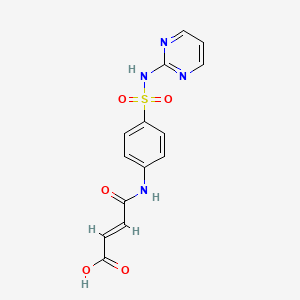
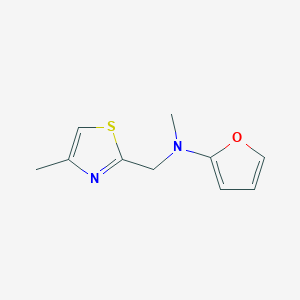
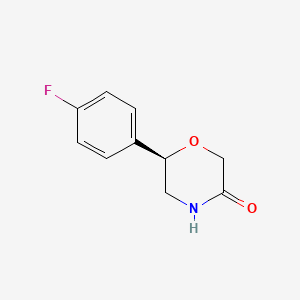
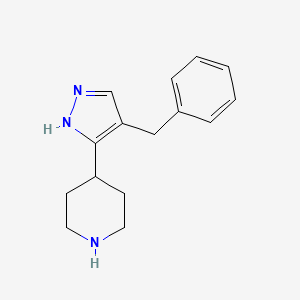
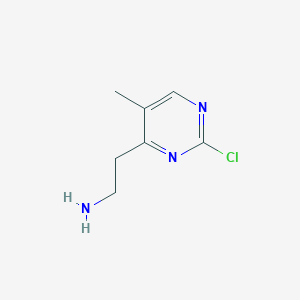
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
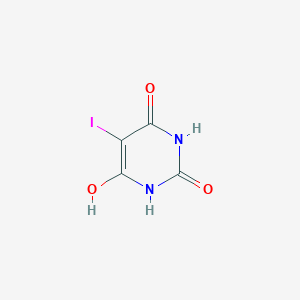
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
